Fmoc-asp-otbu
CAS No.: 129460-09-9
Cat. No.: VC21540212
Molecular Formula: C23H25NO6
Molecular Weight: 411,5 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 129460-09-9 |
---|---|
Molecular Formula | C23H25NO6 |
Molecular Weight | 411,5 g/mole |
IUPAC Name | (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C23H25NO6/c1-23(2,3)30-21(27)19(12-20(25)26)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,26)/t19-/m0/s1 |
Standard InChI Key | VZXQYACYLGRQJU-IBGZPJMESA-N |
Isomeric SMILES | CC(C)(C)OC(=O)[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES | CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES | CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Chemical Properties and Structural Characteristics
Structural Composition
Fmoc-Asp(OtBu)-OH possesses a complex molecular architecture with several key structural components:
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The Fmoc group: a bulky protecting group containing a fluorene ring system
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The aspartic acid backbone with its chiral alpha-carbon
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A tert-butyl ester protecting the side chain carboxyl group
The molecular formula is C23H25NO6 with a molecular weight of 411.45 g/mol .
Physicochemical Properties
Fmoc-Asp(OtBu)-OH exhibits distinctive physicochemical properties that influence its handling and application in synthesis:
Property | Value |
---|---|
Physical appearance | White to light yellow crystal powder |
Melting point | 148-150°C (decomposition) |
Density | 1.2498 g/cm³ (estimated) |
Boiling point | 530.45°C (estimated) |
Optical activity | [α]20/D -24±2°, c = 1% in DMF |
pKa | 3.57±0.23 (predicted) |
Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone; slightly soluble in water |
Storage temperature | 2-8°C recommended |
The compound contains ester and amino functional groups, making it prone to polymerization and relatively unstable over extended storage periods .
Spectroscopic Characteristics
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural confirmation of Fmoc-Asp(OtBu)-OH, with characteristic signals that identify its key functional groups and confirm its purity .
Applications in Peptide Synthesis
Standard Fmoc-SPPS Applications
Fmoc-Asp(OtBu)-OH serves as the standard building block for incorporating aspartic acid residues into peptide sequences using Fmoc solid-phase peptide synthesis (SPPS). For effective synthesis, high-quality reagents are essential, with commercial suppliers typically providing material with:
Specialized Applications
Beyond standard peptide synthesis, Fmoc-Asp(OtBu) derivatives find application in:
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Preparation of peptaibols
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Synthesis of adenosine derivatives that inhibit human ADP-ribosylhydrolase macrodomain-containing protein 1 (MacroD1)
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Development of β-aspartyl peptides through selective deprotection strategies
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Creation of branched peptides, lactams, and lactones containing aspartyl units
The Aspartimide Problem: A Major Synthetic Challenge
Mechanism and Consequences
Aspartimide formation represents one of the most significant challenges when using Fmoc-Asp(OtBu)-OH in peptide synthesis. This side reaction occurs during repeated exposure to bases like piperidine used for Fmoc removal .
The nitrogen of the amide bond attacks the side chain carboxyl ester, creating an aspartimide intermediate that can subsequently undergo ring-opening in multiple ways, leading to a complex mixture of byproducts .
Research has shown that aspartimide formation can result in up to nine different byproducts, including:
What makes this side reaction particularly problematic is that some byproducts, especially β-aspartyl peptides and epimerized α-aspartyl peptides, possess nearly identical chromatographic properties and molecular weights as the target peptide, making their separation extremely challenging .
Sequence Dependence
The propensity for aspartimide formation is highly sequence-dependent. Studies using the hexapeptide model H-Val-Lys-Asp-Xaa-Tyr-Ile-OH have demonstrated significant aspartimide formation when Xaa represents:
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Glycine (most problematic)
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Arginine(Pbf)
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Asparagine(Trt)
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Aspartic acid(OtBu)
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Cysteine(Acm)
The Asp-Gly sequence exhibits particular susceptibility to aspartimide formation, making it a "worst-case scenario" for testing potential solutions .
Solutions to the Aspartimide Problem
Modified Deprotection Strategies
Researchers have developed several approaches to minimize aspartimide formation through modified deprotection conditions:
Alternative Bases
The standard piperidine-based Fmoc deprotection can be replaced with milder bases:
Deprotection reagent | Impact on aspartimide formation |
---|---|
Dipropylamine (DPA) | Reduces aspartimide to ~4% (vs. 17% with piperidine) |
Diethylamine (DEA) | Reduces aspartimide to ~8% (vs. 17% with piperidine) |
Dibutylamine (DBA) | Reduces aspartimide to ~4% (vs. 17% with piperidine) |
Piperazine | Effective when combined with additives |
Diluted 4-methylpiperidine (2.5%) | Effective while reducing environmental impact |
Among these alternatives, dipropylamine (DPA) demonstrates particularly impressive results, reducing aspartimide formation to almost undetectable levels in many sequences while maintaining good crude yields .
Additives
Adding certain compounds to standard deprotection solutions can significantly reduce aspartimide formation:
Alternative Protecting Groups
Another effective approach involves using alternative side chain protecting groups:
Fmoc-Asp(OBno)-OH
Fmoc-Asp(OBno)-OH represents a breakthrough solution developed by Novabiochem scientists that nearly eliminates aspartimide formation even in the most challenging sequences (Asp-Gly) .
In comparative testing against standard Fmoc-Asp(OtBu)-OH using the Scorpion toxin II peptide model (VKDXYI, where X=G, N, or R), Fmoc-Asp(OBno)-OH demonstrated exceptional performance:
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For X=N and R: reduced aspartimide formation to almost undetectable levels
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For X=G (most difficult case): reduced aspartimide formation to only 0.1% per deprotection cycle
When applied to the synthesis of (Gly²)-GLP-2, a 33-residue peptide, Fmoc-Asp(OBno)-OH delivered a crude product with negligible aspartimide-related impurities, increasing the content of target peptide by 25% compared to synthesis using standard Fmoc-Asp(OtBu)-OH .
Other Specialized Derivatives
Additional derivatives with enhanced resistance to aspartimide formation include:
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Fmoc-Asp(OMpe)-OH: 2-methylpent-3-yl ester protection
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Fmoc-Asp β-(2,3,4-trimethyl-pent-3-yl) ester: provides additional steric hindrance
Comparative Performance Across Different Sequences
The effectiveness of different approaches varies depending on the specific peptide sequence:
Sequence | Deprotection reagent | Crude yield (%) | Product ratio (% desired/% aspartimide/% other) |
---|---|---|---|
VKDGYI | 20% Piperidine | 47 | 83/17/0 |
VKDGYI | 25% DPA | 53 | 96/4/0 |
GDGAKF | 20% Piperidine | 41 | 67/32/1 |
GDGAKF | 25% DPA | 49 | 84/8/8 |
VKDRYI | 20% Piperidine | 40 | 84/8/8 |
VKDRYI | 25% DPA | 43 | 90/4/6 |
GDRAKF | 20% Piperidine | 51 | 96/3/1 |
GDRAKF | 25% DPA | 63 | 99/0/1 |
VKDCYI | 20% Piperidine | 53 | 90/5/5 |
VKDCYI | 25% DPA | 48 | 88/4/8 |
VKDAYI | 20% Piperidine | 55 | 97/1/2 |
VKDAYI | 25% DPA | 51 | 96/1/3 |
These results demonstrate that DPA consistently provides better or comparable performance to piperidine across various sequences, with particularly dramatic improvements in aspartimide-prone sequences such as those containing Asp-Gly .
Performance in Complex Peptide Synthesis
The effectiveness of alternative strategies in longer, more complex peptides provides insight into their practical utility:
Peptide | Deprotection reagent | Temperature (°C) | Crude yield (%) | Crude purity (%) | Isolated yield (%) |
---|---|---|---|---|---|
Afamelanotide | 20% Piperidine | 60 | 70 | 46 | 17 |
Ac-SYSNleEHfRWGKPV | 25% DPA | 60 | 45 | 50 | 10 |
Bivalirudin | 20% Piperidine | 60 | n.d. | 77 | 46 |
fPRPGGGGNGDFEEIPEEYL-OH | 25% DPA | 60 | n.d. | 77 | 39 |
Practical Considerations in Selection and Application
Economic Factors
Despite their effectiveness, alternative Asp derivatives typically come with increased cost compared to standard Fmoc-Asp(OtBu)-OH. This cost differential must be weighed against potential benefits:
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Improved crude purity
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Reduced purification complexity
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Higher final yield of the desired product
Other Aspartimide Prevention Strategies
Additional approaches to prevent aspartimide formation include:
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Backbone protection strategies (e.g., Hmb protection of the residue preceding Asp)
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Addition of weak acids (e.g., 1% formic acid) to deprotection solutions
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Optimization of reaction temperature and duration
Current Research and Future Directions
Current research continues to focus on:
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Development of new protecting groups with optimal balance between aspartimide prevention and coupling efficiency
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Optimization of deprotection conditions specific to different sequence contexts
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Computational models to predict aspartimide formation risk based on sequence
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Novel backbone protection strategies
As peptide-based therapeutics gain increasing importance in pharmaceutical development, these advances in synthetic methodology play crucial roles in enabling efficient, cost-effective production of complex peptides with high purity .
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